- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons, Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

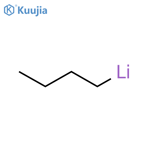

92273-73-9 structure

상품 이름:Butylzinc bromide, 0.50 M in THF

Butylzinc bromide, 0.50 M in THF 화학적 및 물리적 성질

이름 및 식별자

-

- Zinc, bromobutyl-

- Butylzinc Bromide

- n-Butylzinc broMide

- butylzinc bromide solution

- Butylzinc bromide solution 0.5 in THF

- butylzinc(II) bromide

- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles

- n-butylZnBr

- Bromobutylzinc (ACI)

- Bromo(butyl)zinc

- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN

- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles

- Butylzinc bromide, 0.50 M in THF

-

- MDL: MFCD00671997

- 인치: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1

- InChIKey: HMBGXQKLGHIDMN-UHFFFAOYSA-M

- 미소: C(CC)C[Zn]Br

계산된 속성

- 정밀분자량: 199.91800

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 6

- 회전 가능한 화학 키 수량: 1

실험적 성질

- 색과 성상: 무색 투명 액체

- 밀도: 0.958 g/mL at 25 °C

- 융해점: No data available

- 비등점: No data available

- 플래시 포인트: 화씨 온도: 1.4°f< br / >섭씨: -17°C< br / >

- 수용성: Reacts with water.

- PSA: 0.00000

- LogP: 2.59720

- 민감성: Air Sensitive

- 농도: 0.5 M in THF

- 용해성: Reacts with water.

- 증기압: No data available

Butylzinc bromide, 0.50 M in THF 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H225-H302-H319-H335-H351

- 경고성 성명: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- 위험물 운송번호:UN 3399 4.3/PG 2

- WGK 독일:3

- 위험 범주 코드: 11-19-36/37-40

- 보안 지침: S16; S26; S33; S36

-

위험물 표지:

- 위험 등급:4.3

- 저장 조건:2-8°C

- 위험 용어:R11; R14; R19; R22; R36/37/38; R40

Butylzinc bromide, 0.50 M in THF 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

Butylzinc bromide, 0.50 M in THF 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349479-50 ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50 ml |

€199.00 | 2024-04-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

92273-73-9 | 50ml |

¥3125.00 | 2023-04-13 | ||

| TRC | B010754-10mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 10mL |

165.00 | 2021-08-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 50ml |

¥2584.47 | 2023-12-05 | ||

| Oakwood | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

$35.00 | 2024-07-19 | ||

| Fluorochem | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

£33.00 | 2022-02-28 | ||

| A2B Chem LLC | AH88499-100ml |

BUTYLZINC BROMIDE |

92273-73-9 | 100ml |

$559.00 | 2023-12-29 | ||

| abcr | AB349479-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50ml |

€199.00 | 2025-02-18 | ||

| Oakwood | 213843-5ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 5ml |

$80.00 | 2024-07-19 | ||

| TRC | B010754-5mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 5mL |

100.00 | 2021-08-18 |

Butylzinc bromide, 0.50 M in THF 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt

1.2 overnight, 80 °C

1.2 overnight, 80 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 12 h, 70 °C; 70 °C → rt

1.2 12 h, 70 °C; 70 °C → rt

참조

- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines, Organic Letters, 2013, 15(17), 4478-4481

합성 방법 3

반응 조건

1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 - 12 h, 0 - 25 °C

1.2 2 - 12 h, 0 - 25 °C

참조

- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

합성 방법 4

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt

1.2 rt; rt → 70 °C; 16 h, 70 °C

1.2 rt; rt → 70 °C; 16 h, 70 °C

참조

- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling, Angewandte Chemie, 2012, 51(28), 7024-7027

합성 방법 5

반응 조건

1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C

참조

- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group, Nature Communications, 2021, 12(1),

합성 방법 6

반응 조건

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux

참조

- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,

합성 방법 7

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 24 h, 80 °C

1.2 24 h, 80 °C

참조

- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides, Chemistry - A European Journal, 2021, 27(24), 7114-7123

합성 방법 8

반응 조건

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C

참조

- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

합성 방법 9

반응 조건

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction, Journal of the American Chemical Society, 2017, 139(23), 7741-7744

합성 방법 10

반응 조건

1.1 Reagents: Zinc ; 10 min, heated; rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

참조

- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

합성 방법 11

반응 조건

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt

1.2 3 h, 80 °C

1.2 3 h, 80 °C

참조

- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

합성 방법 12

반응 조건

1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

참조

- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Zinc

참조

- Organozinc reagents prepared from highly active zinc, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

합성 방법 14

반응 조건

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C

참조

- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux

참조

- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene, Zhejiang Huagong, 2016, 47(6), 5-6

합성 방법 16

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C

1.2 overnight, 70 °C

1.2 overnight, 70 °C

참조

- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations, Langmuir, 2019, 35(29), 9584-9592

합성 방법 17

반응 조건

1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

참조

- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

합성 방법 18

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C

참조

- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr, Chemistry - A European Journal, 2019, 25(69), 15751-15754

합성 방법 19

반응 조건

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 3 - 4 h, 80 °C

1.2 3 - 4 h, 80 °C

참조

- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

Butylzinc bromide, 0.50 M in THF 관련 문헌

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

92273-73-9 (Butylzinc bromide, 0.50 M in THF) 관련 제품

- 368890-13-5(2-(Mesyloxymethyl)-3-methyl-4-nitropyridine Methanesulfonate)

- 1270518-29-0(2-AMINO-2-(4-CHLORO-3-METHOXYPHENYL)ETHAN-1-OL)

- 1311726-23-4(4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-(prop-2-yn-1-yl)piperidine)

- 2228747-18-8(5-bromo-2-chloro-3-(piperidin-4-yl)methylpyridine)

- 1187931-80-1(5-tert-Butyl-2-(3-fluoro-phenyl)-2H-pyrazol-3-ylamine hydrochloride)

- 1535314-18-1(1-Bromo-5-methylisoquinoline)

- 1427021-66-6(3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane)

- 2172149-69-6(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid)

- 1698027-00-7(tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate)

- 265664-54-8(2-(Dimethylamino)-5-pyridinyl boronic Acid hydrochloride)

추천 공급업체

Jiangsu Xinsu New Materials Co., Ltd

골드 회원

중국 공급자

대량

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Zouping Mingyuan Import and Export Trading Co., Ltd

골드 회원

중국 공급자

시약

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량

Jincang Pharmaceutical (Shanghai) Co., LTD.

골드 회원

중국 공급자

시약